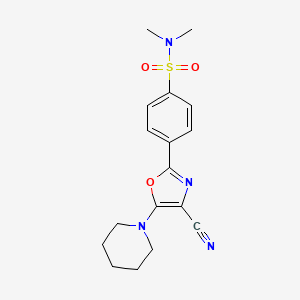

4-(4-cyano-5-(piperidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-(4-cyano-5-piperidin-1-yl-1,3-oxazol-2-yl)-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3S/c1-20(2)25(22,23)14-8-6-13(7-9-14)16-19-15(12-18)17(24-16)21-10-4-3-5-11-21/h6-9H,3-5,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUVFFGHLCEOKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCCCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-cyano-5-(piperidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring.

Introduction of the Piperidinyl Group: The piperidinyl group is introduced through nucleophilic substitution reactions.

Addition of the Cyano Group: The cyano group is added via a nucleophilic addition reaction.

Sulfonamide Formation: The final step involves the formation of the sulfonamide group through the reaction of the intermediate with a sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-cyano-5-(piperidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidinyl and oxazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(4-cyano-5-(piperidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-cyano-5-(piperidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs in terms of structural features, physicochemical properties, and biological activities.

N-Benzyl-4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide (D434-0973)

- Structural Differences : The sulfonamide nitrogen is substituted with benzyl and methyl groups instead of dimethyl.

- Impact: The benzyl group increases molecular weight (436.53 vs. ~428.5 for the target compound, assuming similar core) and may enhance binding to aromatic pockets in target proteins.

- Availability : 96 mg in stock, indicating feasibility for further biological testing .

4-[5-(Azepan-1-yl)-4-cyano-1,3-oxazol-2-yl]-N-benzyl-N-methylbenzenesulfonamide (D434-1007)

- Structural Differences : Piperidine is replaced with azepane (7-membered ring).

- Impact : The larger azepane ring increases molecular weight (450.56 vs. 436.53 for D434-0973) and may alter steric interactions in binding sites. Azepane’s conformational flexibility could modulate selectivity for certain biological targets .

Pyrrolo[2,3-d]pyrimidine Derivatives ()

- Core Structure : Replaces oxazole with a pyrrolo[2,3-d]pyrimidine scaffold.

- Functional Comparison: The pyrrolopyrimidine core is a known kinase inhibitor motif, suggesting divergent biological targets compared to the oxazole-based compound.

- Synthesis : Yield of 49.5% for a related compound highlights challenges in optimizing reactions for oxazole derivatives .

Thiazol-piperidine Fungicides ()

- Structural Analogies : Shares a piperidine and sulfonamide group but incorporates a thiazole ring instead of oxazole.

- Biological Implications: The patent highlights fungicidal activity, suggesting that the oxazole variant could be explored for similar applications.

Sulfonamide Derivatives with Varied Heterocycles ()

- Examples: 4-Amino-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide 4-Amino-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide

- Key Differences : Heterocycles like thiadiazole or pyrazole may confer distinct electronic properties. The pentyl chain in the thiadiazole derivative increases hydrophobicity, whereas the target compound’s dimethyl groups balance lipophilicity and solubility .

Physicochemical and Pharmacokinetic Properties

Biological Activity

The compound 4-(4-cyano-5-(piperidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and presenting relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure includes a piperidine ring, a cyano group, and an oxazole moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of the compound exhibit significant anticancer properties. For instance, a study evaluating various synthesized compounds showed that several derivatives inhibited the growth of NCI-60 cancer cell lines. The growth inhibition data is summarized in the following table:

| Compound ID | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 1 | 5.2 | A549 (Lung) |

| 2 | 3.8 | MCF7 (Breast) |

| 3 | 4.1 | HCT116 (Colon) |

This data indicates that the compound and its derivatives can effectively inhibit cancer cell proliferation, suggesting their potential as therapeutic agents in oncology .

Neuroprotective Effects

In addition to anticancer properties, the compound has shown promise in neuroprotection. A pharmacological evaluation indicated that it could inhibit butyrylcholinesterase (BChE), a target for Alzheimer's disease treatment. The study found that certain derivatives exhibited selective inhibition with IC50 values ranging from 5.18 to 5.22 μM, demonstrating their potential in treating neurodegenerative diseases .

The biological activity of 4-(4-cyano-5-(piperidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide is believed to be mediated through multiple mechanisms:

- Inhibition of Enzymes : The compound acts as an inhibitor of BChE, affecting cholinergic signaling pathways.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.

- Anti-Aggregation Properties : The compound has shown efficacy in preventing amyloid-beta aggregation, which is critical in Alzheimer's pathology.

Case Study 1: Anticancer Efficacy

A recent publication detailed the synthesis and evaluation of various oxazole derivatives, including our compound of interest. The study reported that the compound significantly reduced tumor size in xenograft models when administered at therapeutic doses .

Case Study 2: Neuroprotective Screening

In another study focused on neuroprotection, the compound was tested against oxidative stress-induced cytotoxicity in SH-SY5Y neuronal cells. Results indicated that it effectively protected neurons from damage induced by hydrogen peroxide and amyloid-beta peptides, supporting its potential use in Alzheimer's disease .

Q & A

Basic: What synthetic strategies are commonly employed to prepare 4-(4-cyano-5-(piperidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the oxazole core followed by sulfonamide coupling. Key steps include:

- Oxazole formation : Cyclization of cyano-substituted precursors with piperidine derivatives under reflux conditions (e.g., ethanol/HSO or DMF at 80–100°C) .

- Sulfonamide coupling : Reaction of the oxazole intermediate with dimethylbenzenesulfonyl chloride in the presence of a base (e.g., NaCO) to introduce the sulfonamide group .

- Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium) or recrystallization from methanol/water mixtures to isolate the final product .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

A combination of spectroscopic and chromatographic techniques is used:

- NMR spectroscopy : H and C NMR verify substituent positions (e.g., piperidine protons at δ 1.5–2.5 ppm, sulfonamide methyl groups at δ 3.0–3.2 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] for CHNOS) .

- Thin-layer chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

- Column chromatography : Silica gel with gradients of methanol/dichloromethane (e.g., 5–15% methanol) removes unreacted starting materials .

- Recrystallization : Methanol or ethanol/water mixtures yield high-purity crystals, with ice-cold water inducing precipitation .

- Acid-base extraction : Adjusting pH with NaOH or HCl separates ionic byproducts .

Advanced: How can reaction conditions be optimized to improve yield and reduce side products?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for piperidine incorporation .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves oxazole cyclization efficiency .

- Catalyst screening : Triethylamine or LiH accelerates sulfonamide coupling while minimizing hydrolysis .

- Temperature control : Lower temperatures (0–5°C) during sulfonylation prevent decomposition of sensitive intermediates .

Advanced: How can researchers resolve contradictions in spectral data (e.g., conflicting NMR shifts) across studies?

Methodological Answer:

- Cross-validation : Use complementary techniques (e.g., 2D NMR like HSQC or HMBC) to confirm ambiguous proton-carbon correlations .

- Crystallographic analysis : Single-crystal X-ray diffraction provides definitive bond-length and angle data, resolving disputes over tautomeric forms .

- Computational modeling : Density functional theory (DFT) predicts NMR chemical shifts, aiding assignment of complex splitting patterns .

Advanced: What experimental designs are recommended for evaluating this compound’s bioactivity?

Methodological Answer:

- Enzyme inhibition assays : Screen against target enzymes (e.g., kinases or proteases) using fluorescence-based substrates. IC values are determined via dose-response curves .

- Cell-based studies : Assess cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines (e.g., HeLa or MCF-7) .

- Structure-activity relationship (SAR) : Synthesize analogs with modified piperidine or sulfonamide groups to identify critical pharmacophores .

- In vivo models : Use rodent models to evaluate pharmacokinetics (e.g., bioavailability via LC-MS plasma analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.